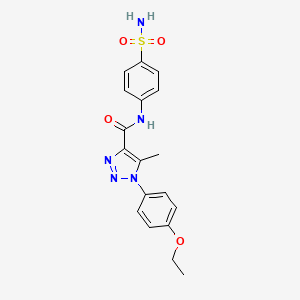

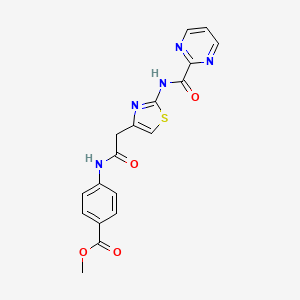

![molecular formula C11H14O3 B2516570 4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde CAS No. 863488-78-2](/img/structure/B2516570.png)

4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde" is a chemical derivative of benzaldehyde, which is a commonly used building block in organic synthesis. Benzaldehyde derivatives are known for their applications in the synthesis of various functional materials, including photoluminescent compounds, antimicrobials, and materials with non-linear optical properties .

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be achieved through various chemical reactions. For instance, the Knoevenagel reaction has been employed to synthesize photoluminescent phenylene vinylene oligomers using (4-methoxyphenyl)acetonitrile and different aldehydes . Similarly, the click reaction has been utilized to produce a series of benzaldehyde analogues with antimicrobial activity, indicating the versatility of benzaldehyde derivatives in creating compounds with significant biological properties .

Molecular Structure Analysis

The molecular structure and properties of benzaldehyde derivatives can be characterized using spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational wave numbers, and electronic properties of a related compound, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, have been reported, with theoretical predictions in agreement with experimental data . Such analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo various chemical reactions, contributing to their wide range of applications. The regioselective protection of hydroxyl groups in benzaldehyde derivatives, as demonstrated with 3,4-dihydroxy-benzaldehyde, is an example of the chemical manipulations that can be performed to achieve desired functionalization . Additionally, the synthesis of a compound from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene showcases the reactivity of benzaldehyde derivatives with other reagents to form complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives, such as photoluminescence, antimicrobial activity, and antioxidant capacity, are of significant interest. Photoluminescent benzaldehyde derivatives exhibit large bathochromic shifts, indicating their potential use in light-emitting applications . The antimicrobial activity of benzaldehyde analogues against various bacteria and fungi has been demonstrated, with some compounds showing potency comparable to established antibiotics . Furthermore, the antioxidant activity of benzaldehyde derivatives has been evaluated, with some compounds displaying superior efficacy compared to standard antioxidants .

Wissenschaftliche Forschungsanwendungen

Oxidation and Mechanism Studies

Oxidation reactions involving methoxy substituted benzyl phenyl sulfides showcase the utility of methoxy substituted benzaldehydes in distinguishing between different types of oxidants. The study by Lai, Lepage, and Lee (2002) on the oxidation by high valent oxoruthenium compounds reveals insights into single electron transfer mechanisms versus direct oxygen atom transfer, elucidating the chemical behavior of methoxy substituted benzaldehydes in these reactions (Lai, Lepage, & Lee, 2002).

Organic Synthesis and Catalysis

Wang et al. (2011) describe a one-pot process for preparing various phenylpropanoid esters from substituted benzaldehydes, demonstrating the role of methoxy substituted benzaldehydes in synthesizing important medicinal intermediates. This environmentally friendly method highlights the significance of such benzaldehydes in organic synthesis (Wang, Wei, Jiang, & Jiang, 2011).

Photopolymerization Research

In the realm of materials science, Guillaneuf et al. (2010) explored the potential of an alkoxyamine derivative, bearing a chromophore group linked to the aminoxyl function, for photopolymerization. The study demonstrates the decomposition of this compound under UV irradiation, generating radicals for initiating polymerization, showcasing an application of methoxy substituted benzaldehydes in developing photoinitiation systems for polymerization processes (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Enzyme Catalysis

The enhancement of aldolase and dehydration activities of 4-oxalocrotonate tautomerase (4-OT) through protein engineering, as researched by Zandvoort et al. (2012), is another noteworthy application. This study demonstrates how the enzyme catalyzes the cross-coupling of acetaldehyde and benzaldehyde, leading to the production of cinnamaldehyde, emphasizing the utility of methoxy substituted benzaldehydes in biocatalysis and the synthesis of fine chemicals (Zandvoort, Geertsema, Quax, & Poelarends, 2012).

Antimicrobial Activity Studies

The synthesis and antimicrobial evaluation of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues by Lal, Yadav, and Kumar (2016) demonstrate the biomedical relevance of methoxy substituted benzaldehydes. These compounds were found to exhibit significant antimicrobial activity, highlighting the potential of such benzaldehydes in developing new antimicrobial agents (Lal, Yadav, & Kumar, 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(1-methoxypropan-2-yloxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(8-13-2)14-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUDLFUCYVENAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC1=CC=C(C=C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

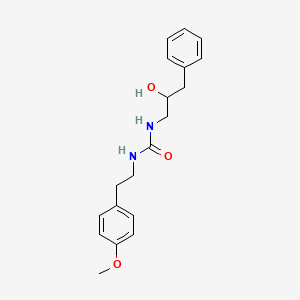

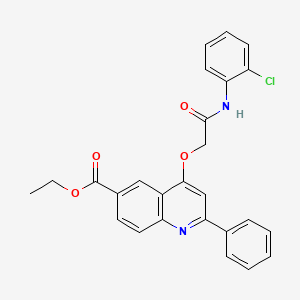

![6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B2516487.png)

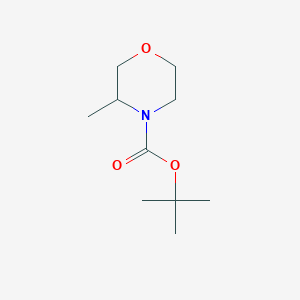

![Ethyl [1-(2-cyanoethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2516491.png)

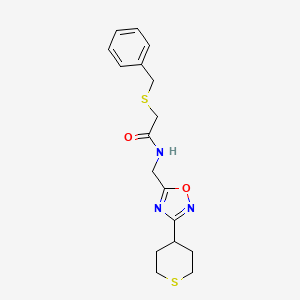

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2516492.png)

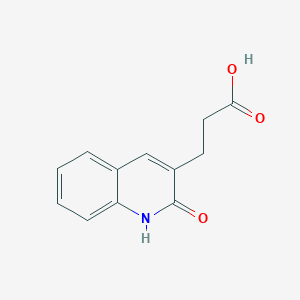

![2-(4-Fluorophenyl)-6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2516500.png)

![Methyl 6-isopropyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516503.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2516505.png)

![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2516508.png)